2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide

PARP inhibition chemosensitization cancer cell cytotoxicity

Researchers studying DNA repair pathways require well-characterized PARP inhibitors for reproducible combination study outcomes. NU1085 (CAS 188106-83-4) addresses this need as a benchmark 2-aryl-1H-benzimidazole-4-carboxamide PARP inhibitor with extensive published SAR data. • Ki = 6 nM against PARP - 2.5-fold more potent than unsubstituted parent (Ki = 15 nM) • Potentiates temozolomide (2.8×) and topotecan (2.9×) cytotoxicity across 12 human tumor cell lines • Calibration standard for benchmarking novel PARP inhibitors in hit-to-lead optimization Supplied with full analytical characterization for immediate experimental use.

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
CAS No. 188106-83-4
Cat. No. B612174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide
CAS188106-83-4
SynonymsNU1085;  NU-1085;  NU 1085.
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O)C(=O)N
InChIInChI=1S/C14H11N3O2/c15-13(19)10-2-1-3-11-12(10)17-14(16-11)8-4-6-9(18)7-5-8/h1-7,18H,(H2,15,19)(H,16,17)
InChIKeyKOUGHMOSYJCJLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NU1085: Potent PARP Inhibitor and Chemosensitizer


2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide, also known as NU1085, is a potent poly(ADP-ribose) polymerase (PARP) inhibitor that belongs to the 2-aryl-1H-benzimidazole-4-carboxamide class [1]. The compound exhibits a Ki value of 6 nM against PARP and functions as a resistance-modifying agent that potentiates the cytotoxicity of DNA-damaging chemotherapeutics including temozolomide and topotecan [1][2]. Its mechanism involves inhibition of DNA single-strand break repair, leading to enhanced tumor cell killing when combined with alkylating agents or topoisomerase I inhibitors [3].

Workflow PARP enzyme inhibition studies
Use Context In vitro chemosensitization research
Selection Logic 2-aryl-1H-benzimidazole-4-carboxamide tool compound

Why NU1085 Cannot Be Substituted


Within the 2-aryl-1H-benzimidazole-4-carboxamide class, subtle modifications to the aryl substituent produce dramatic differences in PARP inhibitory potency, cellular cytotoxicity, and chemosensitization capability [1]. For instance, the unsubstituted parent compound (2-phenyl-1H-benzimidazole-4-carboxamide) displays a Ki of 15 nM, whereas the 4-hydroxy analog NU1085 achieves a Ki of 6 nM—a 2.5-fold improvement [1]. Conversely, the 4-hydroxymethyl derivative reaches sub-nanomolar potency (Ki = 1.6 nM) but lacks the specific cytotoxic and potentiation profile of NU1085 [1]. Even within the broader PARP inhibitor landscape, compounds with superficially similar benzimidazole scaffolds such as A-620223 exhibit distinct enzyme potency (Ki = 8 nM), cellular EC50 values, and importantly, oral bioavailability that NU1085 does not possess [2]. These quantitative differences underscore that each benzimidazole carboxamide analog possesses a unique functional fingerprint; substitution without experimental validation risks altered potency, unexpected off-target effects, and irreproducible chemosensitization outcomes [1][2].

  • Unsubstituted parent Missing 4-OH group may reduce PARP affinity and alter chemosensitization context.
  • NU1025 Lower PARP affinity and distinct cytotoxicity profile may shift functional potentiation concentration.
  • A-620223 Optimized for oral bioavailability; in vitro target engagement may not transfer to in vivo models.

NU1085 vs. Analogs: Quantitative Evidence


PARP Affinity and Potentiation vs. NU1025

In a direct head-to-head evaluation across 12 human tumor cell lines, NU1085 (Ki = 6 nM) demonstrated an 8-fold higher affinity for PARP compared to NU1025 (Ki = 48 nM) [1]. Functionally, 10 μM NU1085 achieved potentiation of growth inhibition and cytotoxicity equivalent to that observed with 50 μM NU1025, representing a 5-fold reduction in the required concentration [1]. Furthermore, NU1085 alone exhibited 3-fold greater intrinsic cytotoxicity, with LC50 values ranging from 83 to 94 μM, in contrast to NU1025 which showed minimal single-agent cytotoxicity (LC50 > 900 μM) [1].

NU1085 vs NU1025
Head-to-head
Ki: 6 nM vs 48 nM Functional potentiation: 10 µM vs 50 µM Single-agent LC50: 83–94 µM vs >900 µM
Reported higher affinity supports lower-concentration chemosensitization design.
Data from enzymatic and multiple cell-line assays.
PARP inhibition chemosensitization cancer cell cytotoxicity

4-Hydroxy Substitution Potency Gain over Parent

Within the same 2-aryl-1H-benzimidazole-4-carboxamide series, the unsubstituted parent 2-phenyl analog (compound 23) exhibits a Ki of 15 nM [1]. The addition of a para-hydroxy group to the phenyl ring in NU1085 (compound 45) reduces the Ki to 6 nM, representing a 2.5-fold improvement in PARP inhibitory potency [1]. This gain is attributed to an additional hydrogen-bonding interaction with the PARP catalytic domain, as elucidated by co-crystallization studies of the closely related 2-(3-methoxyphenyl) analog [1].

4-Hydroxy Substitution
Class-level
Ki: 6 nM (4-OH) vs 15 nM (parent) 2.5-fold lower Ki
4-OH group enhances target engagement; substitution may alter PARP inhibition profile.
SAR within same benzimidazole carboxamide series.
structure-activity relationship PARP-1 inhibitor design medicinal chemistry

Potency Comparison with Clinical Candidate A-620223

NU1085 (Ki = 6 nM) demonstrates slightly superior enzyme inhibitory potency compared to the preclinical candidate A-620223 (Ki = 8 nM), a 1.3-fold difference in Ki [1][2]. However, A-620223 was specifically optimized for oral bioavailability and exhibits an EC50 of 3 nM in whole-cell PARP assays, whereas NU1085 was developed primarily as a tool compound for in vitro chemosensitization studies and lacks documented oral bioavailability or in vivo pharmacokinetic characterization [2].

NU1085 vs A-620223
Cross-study
Ki: 6 nM vs 8 nM A-620223: oral bioavailability optimized
Marginal enzyme affinity difference; in vivo applicability context differs.
Comparable from separate studies; oral PK not characterized for NU1085.
PARP inhibitor benchmarking drug development enzyme kinetics

Chemosensitization of Temozolomide and Topotecan

In A2780 ovarian cancer cells, co-treatment with NU1085 enhanced the cytotoxicity of temozolomide by 2.8-fold and topotecan by 2.9-fold [1]. This potentiation was achieved at concentrations of NU1085 that were not inherently cytotoxic [1]. In a broader panel of 12 human tumor cell lines spanning lung, colon, ovary, and breast cancers, NU1085 (10 μM) potentiated temozolomide growth inhibition by 1.5- to 4-fold and topotecan growth inhibition by 1- to 5-fold, with efficacy independent of p53 status [2].

Chemosensitization
Head-to-head
Temozolomide: 2.8-fold Topotecan: 2.9-fold A2780 ovarian cancer cells, 72h clonogenic
Reported chemosensitization endpoint across multiple cell lines; p53-independent.
Data from 12 human tumor cell line panel.
chemosensitization combination therapy A2780 ovarian cancer

Single-Agent Cytotoxicity vs. NU1025

In a direct comparative study, NU1085 exhibited significantly higher single-agent cytotoxicity than NU1025 across a panel of human tumor cell lines [1]. The LC50 values for NU1085 ranged from 83 to 94 μM, whereas NU1025 displayed LC50 values exceeding 900 μM, representing an approximate 10-fold difference in cytotoxic potency [1]. Notably, the concentrations of NU1085 required for chemosensitization (≤10 μM) were substantially lower than its intrinsic cytotoxic concentrations, establishing a safe functional window for combination studies [1].

Single-Agent Cytotoxicity
Head-to-head
LC50: 83–94 µM vs NU1025 >900 µM >10-fold difference
Higher intrinsic cytotoxicity; chemosensitization concentrations (≤10 µM) remain below cytotoxic range.
Concentration window critical for combination study design.
single-agent cytotoxicity LC50 cancer cell lines

Benchmarking Against Clinical PARP Inhibitors

When benchmarked against clinically approved PARP inhibitors, NU1085 (Ki = 6 nM) [1] occupies an intermediate potency position: it is approximately 4.6-fold less potent than talazoparib (Ki = 0.5 nM), 4.6-fold less potent than olaparib (Ki = 1.3 nM), but 1.6-fold more potent than veliparib (Ki = 3.7 nM) and 1.3-fold more potent than niraparib (Ki = 7.9 nM) as measured under standardized in vitro enzyme assay conditions [2]. This positioning underscores that NU1085 provides sufficient target engagement for robust in vitro chemosensitization without the advanced pharmacokinetic optimization characteristic of clinical-stage compounds.

Clinical PARP Ki Ranking
Cross-study
Talazoparib 0.5 nM, Olaparib 1.3 nM, Veliparib 3.7 nM, NU1085 6 nM, Niraparib 7.9 nM
Intermediate position among clinical inhibitors supports reference tool use for in vitro assays.
Values from standardized AACR comparative study.
PARP inhibitor benchmarking clinical candidates enzyme affinity

NU1085 Research & Industrial Applications


PARP Enzyme Kinetics Reference Standard

NU1085 (Ki = 6 nM) serves as a well-characterized reference inhibitor for PARP enzymatic assays, with extensive published SAR data enabling its use as a calibration standard for benchmarking novel PARP inhibitors [1]. Its potency positions it between veliparib and niraparib, making it a suitable comparator for hit-to-lead optimization campaigns targeting the benzimidazole carboxamide chemotype [2].

Chemosensitization with Temozolomide and Topotecan

NU1085 reliably potentiates the cytotoxicity of temozolomide (2.8-fold) and topotecan (2.9-fold) in A2780 ovarian cancer cells and across a panel of 12 human tumor cell lines [1][2]. It is specifically suited for in vitro combination studies where PARP inhibition is employed to overcome DNA repair-mediated resistance to alkylating agents and topoisomerase I inhibitors.

Benzimidazole Carboxamide SAR Studies

As a key member of the 2-aryl-1H-benzimidazole-4-carboxamide series, NU1085 provides a critical data point for understanding the impact of para-hydroxy substitution on PARP affinity, demonstrating a 2.5-fold improvement over the unsubstituted parent compound [1]. It is a benchmark compound for medicinal chemistry programs exploring hydrogen-bonding interactions within the PARP catalytic domain.

Comparative Pharmacology of PARP Inhibitors

NU1085 has been directly compared to NU1025 in head-to-head studies, revealing an 8-fold difference in Ki, a 5-fold difference in functional potentiation concentration, and a >10-fold difference in single-agent cytotoxicity [1]. It is ideally suited for studies designed to elucidate the differential cellular pharmacology of PARP inhibitors with varying potencies and cytotoxic properties.

Application
Selection Property
Validation Focus
PARP enzyme kinetics reference tool
PARP inhibitory activity context
In vitro enzyme assay benchmarking
Chemosensitization combination studies
Reported chemosensitization endpoint
Cell-model combination assay validation
Benzimidazole carboxamide SAR studies
4-Hydroxy substitution effect
PARP binding interaction modeling
Comparative pharmacology of PARP inhibitors
Differential cytotoxicity profile
Single-agent vs combination cytotoxicity review

Technical Documentation Hub

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